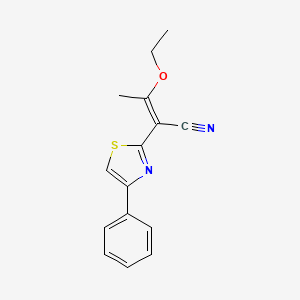
N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various thiophene-containing compounds has been explored in the provided studies. For instance, one study describes the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . Another study reports the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a detailed synthesis route for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . Additionally, the synthesis of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide via the Gewald reaction and its acid chloride derivatives has been documented . The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Lastly, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been described .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various techniques. Single crystal X-ray diffraction studies were conducted for some compounds, revealing details such as the chair conformation of the cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . The crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was found to be stabilized by hydrogen bonds . Hirshfeld surface analysis was used to determine the significant contributions to the crystal packing in some cases .
Chemical Reactions Analysis
The studies provided do not detail extensive chemical reactions involving the synthesized compounds. However, the reactivity of these compounds with DNA bases was computationally examined for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, suggesting potential interactions with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR . Computational methods, including density functional theory (DFT), were applied to investigate the electronic properties and charge transfer interactions . The antimicrobial and antioxidant activities of some compounds were evaluated, demonstrating significant biological properties .
Case Studies
The antimicrobial activity of the synthesized compounds was a focus in several studies. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed significant activity against Gram-positive and Gram-negative bacteria, as well as yeasts . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exhibited effective antibacterial activity and was also investigated for its binding with a lung cancer protein through molecular docking studies . The anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were compared to standard drugs like ibuprofen and ascorbic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds with similar structures, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been synthesized and analyzed for their crystal structures. These studies provide insights into the molecular configurations, crystallization behaviors, and potential interactions within materials, paving the way for the design of new molecules with tailored properties (Prabhuswamy et al., 2016).
Copper-catalyzed Reactions
- Research into ligands for copper-catalyzed amination of aryl halides to primary(hetero)aryl amines has led to the discovery of N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide as a new ligand. Such findings are critical for developing efficient, mild conditions for synthesizing a wide range of primary amines, which are valuable in pharmaceuticals and materials science (Jiang et al., 2020).
Antimicrobial and Antitumor Activities
- The exploration of thiophene derivatives, including compounds with a thiophene-2-carboxamide moiety, has shown promising antimicrobial and antitumor activities. These studies highlight the potential of such compounds in developing new therapeutic agents, indicating the significance of structural diversity in drug discovery (Talupur et al., 2021).
Photostabilization of Polymers
- New thiophenes have been synthesized and evaluated as photostabilizers for poly(vinyl chloride) (PVC), demonstrating the utility of such compounds in enhancing the durability and lifespan of PVC materials. This research contributes to the development of more sustainable and long-lasting polymer products (Balakit et al., 2015).
Copper-catalyzed Intramolecular Cyclization
- The copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas, utilizing novel ligands, leads to the synthesis of N-benzothiazol-2-yl-amides. This process illustrates the versatility of copper catalysis in organic synthesis, enabling the creation of complex molecules with potential applications in various chemical sectors (Wang et al., 2008).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-13-7-8-15(22-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZPEBRQDMGJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)



![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)


![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)